molecular formula C19H19N5O3S3 B2896899 (E)-4-(piperidin-1-ylsulfonyl)-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 320368-25-0

(E)-4-(piperidin-1-ylsulfonyl)-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2896899
CAS RN: 320368-25-0
M. Wt: 461.57
InChI Key: MAMRYVXIKVIJQR-DEDYPNTBSA-N
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Description

(E)-4-(piperidin-1-ylsulfonyl)-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19N5O3S3 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Crystal Structure

  • Synthesis and Crystal Structure of Benzamide Derivatives : A series of benzamide derivatives, including compounds similar to the one , were synthesized and analyzed for their crystal structures. These structures have potential applications in identifying binding sites for allosteric modulators of receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor (Wu et al., 2014).

2. Antimicrobial Studies

  • Synthesis and Microbial Studies of Pyridine Derivatives : Research involving the synthesis of compounds with structures related to the one showed significant antibacterial and antifungal activities (Patel & Agravat, 2007).

3. Biological Activities

  • Microwave-assisted Synthesis of Hybrid Molecules : This study involved the synthesis of molecules containing structures similar to the compound and investigated their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity (Başoğlu et al., 2013).

  • Synthesis and Anti-arrhythmic Activity : Compounds structurally related to the one showed significant anti-arrhythmic activity in a study, suggesting potential applications in treating arrhythmias (Abdel‐Aziz et al., 2009).

  • Fatty Acids in Heterocyclic Synthesis : This research involved the synthesis of novel compounds, including thiadiazolyl piperidine and thiadiazolyl piperazine, from biologically active stearic acid. The synthesized compounds were evaluated for antimicrobial activities against various bacterial and fungal strains (Abdelmajeid et al., 2017).

4. Antipsychotic Potential

  • Synthesis and Evaluation of Heterocyclic Carboxamides : Compounds with structures related to the one were synthesized and evaluated for potential antipsychotic properties. Some derivatives showed promising in vitro activities and antagonized specific responses in animal models, indicating potential as antipsychotic agents (Norman et al., 1996).

5. Anti-cancer Activity

  • Anti-breast Cancer Activity : Novel derivatives, including thiophenes and thiazoles with sulfone moieties, were synthesized and evaluated for in-vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds exhibited better activity than the reference drug Doxorubicin, indicating potential for breast cancer treatment (Al-Said et al., 2011).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[5-[(E)-thiophen-2-ylmethylideneamino]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S3/c25-17(21-19-23-22-18(29-19)20-13-15-5-4-12-28-15)14-6-8-16(9-7-14)30(26,27)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H,21,23,25)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMRYVXIKVIJQR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)N=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)/N=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.